molecular formula C34H50Cl2N2 B000028 Diquine CAS No. 3563-63-1

Diquine

Cat. No.: B000028
CAS No.: 3563-63-1
M. Wt: 557.7 g/mol
InChI Key: WOUMHLGSMDVJHS-UHFFFAOYSA-L
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Description

It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative, , synthetic.
It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min;  strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of Diquine on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after this compound administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change;  arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease this compound potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes "head drop" after 4-9 min;  0.08-0.1 mg/kg-complete muscle relaxation; 0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe;  at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min;  in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of this compound the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia.
this compound(cas 3563-63-1) is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,, synthetic. It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min;  strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of this compound on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after this compound administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change;  arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease this compound potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes /head drop/ after 4-9 min;  0.08-0.1 mg/kg-complete muscle relaxation; 0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe;  at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min;  in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of this compound the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia.

Scientific Research Applications

  • Welfare of Horses in Research : Consideration of ambient conditions and environmental enrichment is crucial for equine subjects in research, ensuring their welfare and the quality of experimental data (Jonckheer-Sheehy & Houpt, 2015).

  • Equine Proteomics : Proteomic analysis of equine body fluids aids in identifying biomarkers for diseases that are challenging to diagnose, thereby improving equine health (Chiaradia & Miller, 2020).

  • Equine Clinical Genomics : The domestic horse genome sequence has enabled the development of tools for studying inherited diseases, aiding clinicians in breeding and clinical decision-making (Brosnahan, Brooks, & Antczak, 2010).

  • Genome-Enabled Discoveries : Advances in genomics spur research in nutrition, reproduction, and exercise physiology, though they also pose challenges in education and communication with stakeholders (Brooks, 2021).

  • Stem Cell Therapies : Research in equine orthopedics and stem cell characterization is crucial for clinical applications in human medicine (Burk, Badylak, Kelly, & Brehm, 2013).

  • Equine Emotion Assessment : Understanding equine emotions through physiological, behavioral, and cognitive indicators is vital for evaluating their experiences during work (Hall et al., 2018).

  • Equine Immunology : This field focuses on controlling infectious diseases and immunopathologic conditions in horses (Marti et al., 2003).

  • Assisted Reproduction : Advances include oocyte maturation, intracytoplasmic sperm injection, and cloning, crucial for equine breeding programs (Hinrichs, 2016).

  • Gait Analysis : This is key for improving profitability in racing and riding by reducing lameness and training costs (Barrey, 1999).

  • Genomic Applications in Breeding : Genomics in horse breeding has implications for future breeding schemes, especially in sport horses (Stock, Jönsson, Ricard, & Mark, 2016).

Properties

IUPAC Name

3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMHLGSMDVJHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957015
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-63-1
Record name Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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